molecular formula C19H23N3O2S B2410353 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1793835-82-1

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid

Cat. No.: B2410353
CAS No.: 1793835-82-1
M. Wt: 357.47
InChI Key: VGULCALKELGSNO-UHFFFAOYSA-N
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Description

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyridazine ring followed by the introduction of the thioether linkage and the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch processing. These methods ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the pyridazine ring could lead to partially or fully reduced derivatives.

Scientific Research Applications

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{6-[(4-Methylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid
  • 1-{6-[(4-Ethylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid

Uniqueness

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)14-5-7-16(8-6-14)25-18-10-9-17(20-21-18)22-11-3-4-15(12-22)19(23)24/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULCALKELGSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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